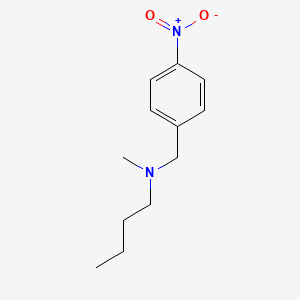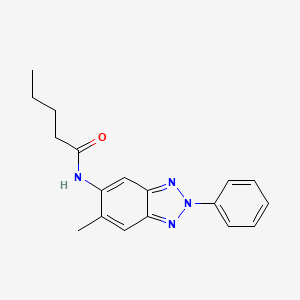
2-(4-溴-2-氯苯氧基)-N-(4-甲基-1-哌嗪基)乙酰胺
描述
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds similar to 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide, typically involves multi-step chemical reactions that ensure the addition of specific functional groups to the core structure. These processes require precise conditions, including temperature control, pH adjustment, and the use of specific catalysts to achieve the desired product with high yield and purity (Mehta et al., 2019).
Molecular Structure Analysis
The molecular structure of such acetamide derivatives is characterized by the presence of a piperazine ring, which is known to contribute to the biological activity of these molecules. Spectral and physicochemical characteristics, such as IR, NMR, and mass spectrometry, are typically used to confirm the structure of the synthesized compounds (Nafeesa et al., 2017).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions that modify their chemical structure and, consequently, their biological activity. These reactions can include substitutions, additions, or the formation of new rings in the molecule, which are critical for the compound's pharmacological profile (Shibuya et al., 2018).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics. X-ray powder diffraction is commonly used to characterize the crystalline structure of potential pesticide compounds similar to the one (Olszewska et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a crucial role in the compound's efficacy and safety profile. Studies on acetamide derivatives have shown that modifications in the chemical structure can significantly affect their biological activity, underscoring the importance of chemical property analysis in drug development (Verma et al., 2017).
科学研究应用
合成和抗菌活性
研究探索了各种乙酰胺衍生物的合成,包括与2-(4-溴-2-氯苯氧基)-N-(4-甲基-1-哌嗪基)乙酰胺类似的结构,以了解其抗菌潜力。一项研究重点关注合成带有氮杂环和1,3,4-恶二唑杂环核的乙酰胺衍生物。这些化合物对革兰氏阴性菌和革兰氏阳性菌菌株均表现出中等的抑制作用,其中特定化合物对伤寒沙门氏菌、大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌和枯草芽孢杆菌等菌株表现出显着的活性(Iqbal 等人,2017 年)。
潜在杀虫剂应用
结构上与2-(4-溴-2-氯苯氧基)-N-(4-甲基-1-哌嗪基)乙酰胺相关的苯氧基乙酰胺的 N-衍生物已通过 X 射线粉末衍射表征,揭示了它们作为杀虫剂的潜力。这项研究提供了有关其结构参数的实验数据,表明它们在农业应用中使用的可能性(Olszewska 等人,2011 年)。
抗菌和抗酶潜力
另一项研究合成了一系列与2-(4-溴-2-氯苯氧基)-N-(4-甲基-1-哌嗪基)乙酰胺相关的 N-取代衍生物。评估了这些化合物的抗菌和抗酶潜力。一种化合物尤其对革兰氏阴性菌株表现出良好的抑制作用,并且对脂氧合酶 (LOX) 酶表现出较低的抑制作用,表明在微生物和酶抑制中具有多功能应用(Nafeesa 等人,2017 年)。
抗癌活性
对乙酰胺衍生物合成的研究还包括对其抗癌活性的研究。一项研究合成了一系列乙酰胺衍生物并评估了它们的体外抗菌和抗癌活性。一些化合物显示出显着的抗菌活性和有希望的抗癌活性,分子对接研究进一步支持了这些化合物作为合理设计抗癌分子的先导的潜力(Mehta 等人,2019 年)。
合成方法和工艺开发
像2-(4-溴-2-氯苯氧基)-N-(4-甲基-1-哌嗪基)乙酰胺这样的复杂分子的合成涉及复杂的过程和方法。详细描述相关化合物合成的研究提供了对实用合成方法和药物应用工艺开发的见解。这些研究突出了合成此类分子的挑战和解决方案,为该领域的未来发展奠定了基础(Guillaume 等人,2003 年)。
属性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClN3O2/c1-17-4-6-18(7-5-17)16-13(19)9-20-12-3-2-10(14)8-11(12)15/h2-3,8H,4-7,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGELJDHJMPDMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617657.png)
![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4617676.png)

![N-allyl-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617684.png)
![1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B4617685.png)

![4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4617704.png)
![3-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4617718.png)
![benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B4617723.png)
![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4617731.png)
![5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4617739.png)
![1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)